molecular formula C22H31N5O3 B2734418 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine CAS No. 2097920-55-1

1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine

Cat. No.: B2734418
CAS No.: 2097920-55-1
M. Wt: 413.522
InChI Key: VPCCFZKGQZAWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a chemical compound with the CAS Registry Number 2097920-55-1 and a molecular formula of C22H31N5O3, corresponding to a molecular weight of 413.5 g/mol . Its structure features a cyclopenta[c]pyridazine moiety linked via a piperidine ring to a second piperazine ring that is functionalized with an oxolane (tetrahydrofuran) carbonyl group. This multi-cyclic architecture makes it a molecule of significant interest in medicinal chemistry and drug discovery research. The compound is offered for sale in various quantities for research purposes, and researchers are advised to consult the supplier for the most current pricing and availability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-[4-(oxolane-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c28-21(26-10-12-27(13-11-26)22(29)19-5-2-14-30-19)16-6-8-25(9-7-16)20-15-17-3-1-4-18(17)23-24-20/h15-16,19H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCCFZKGQZAWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H21N5O3\text{C}_{17}\text{H}_{21}\text{N}_{5}\text{O}_{3}

Biological Activity Overview

Research indicates that compounds with piperazine and cyclopenta[c]pyridazine moieties exhibit a range of biological activities, including anti-tubercular, anti-inflammatory, and cytotoxic properties. The specific compound has been evaluated for its efficacy against various biological targets.

  • Anti-Tubercular Activity :
    • Studies have shown that derivatives of piperazine exhibit significant activity against Mycobacterium tuberculosis. For instance, similar compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular properties .
  • Inhibition of Cyclooxygenase Enzymes :
    • Compounds in this class have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies suggest effective inhibition profiles, which could translate into therapeutic applications for inflammatory diseases .
  • Cytotoxicity Studies :
    • The cytotoxic effects of related compounds have been assessed using human embryonic kidney cells (HEK-293). Results indicated low toxicity levels, suggesting a favorable safety profile for further development .

Case Study 1: Anti-Tubercular Efficacy

A recent study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, the compound with structural similarities to our target exhibited an IC90 of 40.32 μM, demonstrating significant anti-tubercular activity .

Case Study 2: COX-2 Inhibition

Research on sulfonamide-containing derivatives revealed that modifications to the piperazine ring enhanced COX-2 inhibition. The structure-activity relationship (SAR) studies indicated that specific substitutions could lead to increased potency against COX-2 while maintaining selectivity over COX-1 .

Data Tables

Biological ActivityIC50 (μM)Notes
Anti-Tubercular1.35 - 4.00Significant activity against Mycobacterium tuberculosis
COX-2 InhibitionVariesEffective inhibitors identified; structure modifications enhance activity
Cytotoxicity>40 μMLow toxicity in HEK-293 cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / Structure Key Substituents/Features Biological/Physicochemical Properties Reference
[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]methanone derivatives Cyclopenta[c]pyridazine core; azetidinyl substituent Demonstrated affinity for kinase targets in docking studies; improved metabolic stability vs. simpler piperazines .
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine Fluorophenyl-piperazine; pyridazine core Moderate serotonin receptor antagonism (IC₅₀ ~150 nM); lower solubility due to halogenated aryl groups .
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Methoxyphenyl-piperazine; piperidine linkage High dopamine D₂ receptor affinity (Kᵢ = 12 nM); optimized blood-brain barrier penetration .
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine Chlorinated aryl/heteroaryl substituents Enhanced cytotoxicity in cancer cell lines (IC₅₀ < 1 µM); increased lipophilicity (logP = 3.2) .

Key Comparative Insights

Core Heterocycle Influence: The cyclopenta[c]pyridazine core in the target compound distinguishes it from simpler pyridazines or pyrimidines (e.g., ). In contrast, pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) exhibit reduced metabolic stability due to hydrolytic susceptibility at the ketone position .

Piperazine/Piperidine Substitutions :

  • Substituents on the piperazine ring (e.g., oxolane-2-carbonyl vs. aryl groups) critically modulate solubility and receptor engagement. The oxolane-2-carbonyl group in the target compound likely reduces crystallinity and improves aqueous solubility (predicted logS = -3.5) compared to halogenated aryl analogues (logS < -4.0) .
  • Arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine derivatives) show strong CNS receptor affinities but suffer from rapid hepatic clearance, whereas the target compound’s cyclopenta[c]pyridazine-piperidine linkage may slow metabolism .

Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination (similar to ) between a cyclopenta[c]pyridazine-piperidine carbonyl intermediate and oxolane-2-carbonylpiperazine. This contrasts with pyridazinone derivatives (), which require hydrolysis and subsequent coupling steps, increasing synthetic complexity .

Biological Activity Trends :

  • Compounds with bulky bicyclic cores (e.g., cyclopenta[c]pyridazine) often exhibit lower off-target effects compared to flexible scaffolds (e.g., linear piperazine-aryl systems). For instance, the target compound’s rigid core may reduce promiscuous binding to adrenergic receptors, a common issue with simpler piperazines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.